molecular formula C14H18N2O B5163452 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole

1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole

Cat. No. B5163452
M. Wt: 230.31 g/mol
InChI Key: FYMFFPDYKWHVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPI is a heterocyclic organic compound that contains an imidazole ring and a phenoxypropyl group.

Mechanism of Action

1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the inflammatory response. By inhibiting PDE4, 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis and colitis. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has many advantages for use in lab experiments. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of PDE4 in various biological processes. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is also relatively easy to synthesize and purify. However, 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has some limitations for use in lab experiments. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole is not very soluble in water, which can make it difficult to work with in aqueous solutions. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole also has some toxicity concerns, which must be taken into account when designing experiments.

Future Directions

There are many potential future directions for 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole research. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has shown promise as a potential treatment for inflammatory diseases, cancer, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole and its potential applications in these fields. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole could also be studied for its potential applications in other areas, such as cardiovascular disease and infectious diseases. The development of new 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole derivatives with improved solubility and toxicity profiles could also be an area of future research.

Synthesis Methods

1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole can be synthesized by the reaction of 2,4-dimethylphenol with 3-chloropropylamine hydrochloride in the presence of potassium carbonate. The resulting product is then reacted with imidazole in the presence of triethylamine to form 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole. The synthesis of 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been optimized to obtain high yield and purity.

Scientific Research Applications

1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3-(2,4-dimethylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-12-4-5-14(13(2)10-12)17-9-3-7-16-8-6-15-11-16/h4-6,8,10-11H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMFFPDYKWHVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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